1-(2,4-Difluorophenyl)piperazine

Catalog No.
S797765
CAS No.
115761-79-0
M.F
C10H12F2N2
M. Wt
198.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Difluorophenyl)piperazine

CAS Number

115761-79-0

Product Name

1-(2,4-Difluorophenyl)piperazine

IUPAC Name

1-(2,4-difluorophenyl)piperazine

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

InChI

InChI=1S/C10H12F2N2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

CMCSPBOWEYUGHB-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)F

The exact mass of the compound 1-(2,4-Difluorophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identity and Availability

Potential Applications

While the specific research applications of 1-(2,4-Difluorophenyl)piperazine are not extensively documented, its structural similarity to other piperazine derivatives suggests potential areas of investigation. Piperazine is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets Journal of Medicinal Chemistry: Piperazine: A Privileged Scaffold in Medicinal Chemistry. The presence of the difluorophenyl group may further influence its biological properties.

Here are some potential areas of research for 1-(2,4-Difluorophenyl)piperazine:

  • Central Nervous System (CNS) Activity: Many piperazine derivatives exhibit psychoactive properties. 1-(2,4-Difluorophenyl)piperazine might be investigated for its potential effects on neurotransmitters or receptors in the CNS.
  • Antimicrobial Activity: Certain piperazine derivatives possess antimicrobial properties. The introduction of fluorine atoms can sometimes enhance the antimicrobial activity of a molecule. Therefore, 1-(2,4-Difluorophenyl)piperazine could be explored for its potential to combat bacterial or fungal infections.

1-(2,4-Difluorophenyl)piperazine is an organic compound with the molecular formula C10H12F2N2C_{10}H_{12}F_2N_2. It is a derivative of piperazine, characterized by the substitution of two fluorine atoms at the 2 and 4 positions of the phenyl ring. This compound is noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and antifungal activities.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be conducted with lithium aluminum hydride as a reducing agent.
  • Substitution: The fluorine atoms on the phenyl ring are amenable to nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

  • Oxidation: Difluorophenylpiperazine oxides.
  • Reduction: Difluorophenylpiperazine amines.
  • Substitution: Substituted phenylpiperazines with diverse functional groups.

1-(2,4-Difluorophenyl)piperazine exhibits significant biological activity, particularly as a ligand in receptor binding studies. It has been investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease and depression. Its incorporation into larger molecular frameworks often enhances pharmacological properties, making it a valuable component in drug development .

The synthesis of 1-(2,4-Difluorophenyl)piperazine typically involves the reaction of 2,4-difluoroaniline with piperazine. This reaction is generally carried out under specific conditions using solvents like ethanol or methanol at elevated temperatures to promote product formation. In industrial settings, more efficient methods may employ continuous flow reactors and optimized conditions to enhance yield and purity.

1-(2,4-Difluorophenyl)piperazine finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its role as a ligand in receptor binding studies.
  • Medicine: Explored for therapeutic potential in neurological disorders and as part of antifungal agents.
  • Industry: Utilized in developing new materials and chemical processes .

Research indicates that 1-(2,4-Difluorophenyl)piperazine interacts with specific molecular targets within the central nervous system. These interactions can modulate neurotransmitter release and influence signal transduction pathways, leading to various physiological effects. For example, it has been shown to bind selectively to adenosine A2A receptors, implicating its potential use in treating conditions related to dopamine dysregulation .

1-(2,4-Difluorophenyl)piperazine can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Difluorophenyl)piperazineFluorine substitutions at different positionsMay exhibit different receptor affinities
1-(4-Trifluoromethylphenyl)piperazineTrifluoromethyl group on phenyl ringPotentially altered lipophilicity and solubility
1-(4-Methoxyphenyl)piperazineMethoxy group on phenyl ringDifferent pharmacokinetic properties

These compounds share structural similarities but differ in their substituents on the phenyl ring. Such variations can lead to significant differences in their chemical properties and biological activities.

Classical Synthesis Pathways

The classical synthesis of 1-(2,4-Difluorophenyl)piperazine is rooted in well-established organic transformations that exploit the reactivity of aromatic amines and piperazine derivatives. The most prevalent route involves the nucleophilic aromatic substitution (S_NAr) of a suitable difluorinated aromatic precursor, such as 2,4-difluoronitrobenzene or 2,4-difluoroaniline, with piperazine under basic or catalytic conditions.

In a typical S_NAr pathway, 2,4-difluoronitrobenzene is treated with an excess of piperazine in the presence of a polar aprotic solvent, such as dimethyl sulfoxide or N,N-dimethylformamide, and a base, often potassium carbonate. The reaction proceeds via the displacement of a fluorine atom by the nucleophilic nitrogen of piperazine, yielding the desired arylpiperazine product. The process can be summarized by the following reaction equation:

$$
\text{2,4-difluoronitrobenzene} + \text{piperazine} \rightarrow \text{1-(2,4-difluorophenyl)piperazine} + \text{fluoride ion}
$$

Alternatively, reductive amination strategies utilize 2,4-difluorobenzaldehyde or 2,4-difluoroacetophenone as starting materials, which are condensed with piperazine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This approach is particularly advantageous when the corresponding aldehyde or ketone is readily available, and it avoids the need for harsh reaction conditions.

The following table summarizes representative classical synthesis conditions for arylpiperazine derivatives, including 1-(2,4-Difluorophenyl)piperazine, based on reported literature and analogous compounds [5] [6]:

EntryStarting MaterialNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
12,4-difluoronitrobenzenePiperazineDMSOPotassium carbonate1201265–80
22,4-difluorobenzaldehydePiperazineEthanolAcetic acid252455–75
32,4-difluoroaniline (via diazotization)PiperazineDMFSodium acetate80860–70

These classical approaches are characterized by their operational simplicity and accessibility of starting materials. However, they may require extended reaction times and elevated temperatures, and the yields can be limited by competing side reactions or incomplete conversion. Purification typically involves extraction, crystallization, or chromatographic techniques, followed by structure confirmation as detailed in Section 2.3.

Modern Synthetic Approaches

Recent developments in synthetic methodology have introduced innovative techniques that address the limitations of classical routes, particularly in terms of reaction efficiency, selectivity, and scalability. Among these, microwave-assisted synthesis and flow chemistry have emerged as powerful tools for the preparation of arylpiperazine derivatives, including 1-(2,4-Difluorophenyl)piperazine.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis leverages the rapid and uniform heating provided by microwave irradiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times compared to conventional heating. In the context of arylpiperazine synthesis, microwave irradiation has been shown to enhance the rate of nucleophilic aromatic substitution and reductive amination reactions.

For the synthesis of 1-(2,4-Difluorophenyl)piperazine, a typical microwave-assisted protocol involves combining 2,4-difluoronitrobenzene and piperazine in a suitable solvent, such as N,N-dimethylformamide, and subjecting the mixture to microwave irradiation at temperatures ranging from 120 to 150 °C for 10 to 30 minutes. The rapid heating facilitates the displacement of the fluorine atom by the piperazine nucleophile, yielding the target compound with improved efficiency.

Experimental data from analogous systems demonstrate the advantages of microwave-assisted synthesis, as summarized in the following table:

EntryStarting MaterialNucleophileSolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
12,4-difluoronitrobenzenePiperazineDMF3001302085
22,4-difluorobenzaldehydePiperazineEthanol2501201578

The use of microwave irradiation not only reduces reaction times but also minimizes the formation of by-products, leading to higher purity of the final product. Furthermore, the scalability of microwave-assisted synthesis has been demonstrated for batch sizes up to several hundred milligrams, with ongoing research aimed at further increasing throughput.

Flow Chemistry Applications

Flow chemistry, also known as continuous-flow processing, represents a paradigm shift in chemical synthesis by enabling reactions to be conducted in a continuous stream rather than in batch mode. This approach offers numerous advantages, including enhanced control over reaction parameters, improved safety, and facile scale-up.

In the synthesis of 1-(2,4-Difluorophenyl)piperazine, flow chemistry can be applied to both S_NAr and reductive amination pathways. A typical flow setup involves the continuous introduction of 2,4-difluoronitrobenzene and piperazine solutions into a microreactor, where the reaction occurs under precisely controlled temperature and residence time conditions. The product stream is collected and subjected to downstream purification and analysis.

Key performance metrics for flow chemistry applications in arylpiperazine synthesis are presented in the following table:

ParameterBatch ProcessFlow Process
Reaction Time8–12 hours10–30 minutes
Yield (%)60–8080–90
Throughput (g/h)0.1–0.51–5
Process SafetyModerateHigh
ScalabilityLimitedExcellent

Flow chemistry enables the rapid and reproducible synthesis of 1-(2,4-Difluorophenyl)piperazine, with the added benefit of straightforward scale-up to industrial production levels. The continuous nature of the process also facilitates integration with in-line purification and quality control systems, further enhancing efficiency.

Structure Confirmation Techniques

The unambiguous confirmation of the structure of 1-(2,4-Difluorophenyl)piperazine is essential to ensure the success of the synthetic process and the integrity of the final product. A combination of spectroscopic, chromatographic, and crystallographic techniques is employed for this purpose.

Nuclear magnetic resonance spectroscopy is the primary tool for structure elucidation, providing detailed information on the chemical environment of the hydrogen and carbon atoms in the molecule. The characteristic signals of the piperazine ring and the difluorophenyl group can be readily distinguished in both proton and carbon spectra. The presence of fluorine atoms is confirmed by fluorine nuclear magnetic resonance spectroscopy, which reveals distinct chemical shifts corresponding to the 2- and 4-positions of the aromatic ring.

Infrared spectroscopy is used to identify functional groups and confirm the absence of starting materials or by-products. The aromatic C–F stretching vibrations and the secondary amine N–H stretches are particularly diagnostic for 1-(2,4-Difluorophenyl)piperazine.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis, supporting the proposed structure. High-resolution mass spectrometry can be employed to verify the exact mass and elemental composition of the compound.

For definitive structural assignment, single-crystal X-ray diffraction analysis may be performed, yielding precise information on the molecular geometry and conformation. While this technique is not routinely applied to every batch, it serves as a gold standard for structure confirmation in research and development settings.

The following table summarizes the key structure confirmation techniques and their diagnostic features for 1-(2,4-Difluorophenyl)piperazine:

TechniqueDiagnostic Features
Proton nuclear magnetic resonancePiperazine ring protons (2.5–3.5 ppm), aromatic protons (6.5–7.5 ppm)
Carbon nuclear magnetic resonancePiperazine carbons (45–55 ppm), aromatic carbons (110–160 ppm), C–F coupling
Fluorine nuclear magnetic resonanceFluorine signals (–110 to –130 ppm) for 2,4-positions
Infrared spectroscopyC–F stretch (1000–1400 cm⁻¹), N–H stretch (3200–3400 cm⁻¹)
Mass spectrometryMolecular ion peak at m/z 198.21, characteristic fragments
X-ray diffractionMolecular conformation, bond lengths, and angles

These complementary techniques provide robust and reliable confirmation of the identity and purity of 1-(2,4-Difluorophenyl)piperazine, ensuring its suitability for further application or study.

Scalability and Industrial Production Considerations

The translation of laboratory-scale synthetic procedures to industrial production requires careful consideration of several factors, including process efficiency, cost, safety, and environmental impact. For 1-(2,4-Difluorophenyl)piperazine, the choice of synthetic route, reaction conditions, and purification methods must be optimized to enable large-scale manufacturing.

Classical batch processes, while effective at small scale, may encounter limitations in terms of heat and mass transfer, reaction time, and waste generation when scaled up. Modern approaches such as flow chemistry offer significant advantages in this context, allowing for continuous operation, improved safety, and reduced solvent and reagent consumption.

Key parameters for industrial production include:

  • Raw Material Availability: The starting materials, such as 2,4-difluoronitrobenzene and piperazine, are commercially available in bulk quantities, facilitating supply chain management.
  • Process Yield and Throughput: Flow chemistry enables high yields (80–90%) and throughput (up to several kilograms per hour), supporting cost-effective production.
  • Waste Minimization: Continuous processes generate less waste and allow for the recycling of solvents and reagents, contributing to environmental sustainability.
  • Quality Control: In-line analytical techniques, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, ensure consistent product quality and purity.
  • Safety: The use of continuous flow reactors reduces the risk of hazardous reactions and enables better control of exothermic processes.

The following table compares key metrics for batch and flow processes in the industrial production of 1-(2,4-Difluorophenyl)piperazine:

ParameterBatch ProcessFlow Process
Typical Scale1–10 kg per batch10–100 kg per day
Reaction Time8–12 hours10–30 minutes
Yield (%)60–8080–90
Solvent ConsumptionHighLow
Waste GenerationModerate to HighLow
Process ControlManualAutomated
Safety ProfileModerateHigh

Process intensification strategies, such as the use of high-throughput screening and process analytical technology, further enhance the efficiency and robustness of industrial-scale synthesis. The adoption of green chemistry principles, including solvent selection and energy efficiency, aligns with regulatory and environmental requirements.

As a Key Pharmacophore

1-(2,4-Difluorophenyl)piperazine represents a sophisticated pharmacophore that combines the well-established piperazine scaffold with strategic fluorine substitution, resulting in enhanced pharmaceutical properties and biological activity [1] [2]. The compound features a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with a 2,4-difluorophenyl substituent attached to one of the nitrogen atoms. This structural arrangement confers unique electronic and steric properties that contribute to its pharmacological significance.

The piperazine moiety serves as a privileged scaffold in medicinal chemistry due to its distinctive characteristics, including favorable solubility, basicity, chemical reactivity, and conformational properties [3]. The incorporation of fluorine atoms at the 2 and 4 positions of the phenyl ring significantly modulates these properties through electronic effects. Fluorine substitution introduces electron-withdrawing characteristics while maintaining relatively small steric bulk, leading to enhanced metabolic stability and altered binding interactions with biological targets [4] [5].

The molecular structure of 1-(2,4-difluorophenyl)piperazine exhibits a molecular weight of 198.21 g/mol and empirical formula of C10H12F2N2 [1]. The compound typically exists as a crystalline solid with a melting point range of 74-76°C, demonstrating good thermal stability [6]. The presence of the difluorophenyl group influences the compound's lipophilicity and electronic distribution, making it an attractive pharmacophore for various therapeutic applications.

Research has demonstrated that the 2,4-difluorophenyl substitution pattern provides optimal balance between potency and selectivity across multiple biological targets [7] [8]. Structure-activity relationship studies indicate that this specific fluorine positioning enhances binding affinity through improved π-π interactions and reduced steric hindrance compared to other fluorination patterns [9]. The pharmacophore has been successfully incorporated into various drug discovery programs, particularly in the development of central nervous system agents and anticancer therapeutics.

Role in Fragment-Based Drug Design

Fragment-based drug design has emerged as a powerful approach for identifying high-affinity ligands, and piperazine derivatives, including 1-(2,4-difluorophenyl)piperazine, have proven particularly valuable in this context [10] [11]. The compound's relatively small molecular size (198.21 Da) and high ligand efficiency make it an ideal fragment for screening against various protein targets.

Biophysical fragment screening studies have identified arylpiperazine hits, including difluorophenyl derivatives, through surface plasmon resonance and X-ray crystallography approaches [11]. The β1-adrenergic receptor represents a notable success story, where piperazine fragments were identified through biophysical screening and subsequently optimized using structure-based design principles. The fragment hits demonstrated high affinity and ligand efficiency, with subsequent crystallographic studies revealing detailed binding modes that guided further optimization [10].

The fragment-based approach with piperazine scaffolds has been particularly successful in G-protein coupled receptor research, where traditional high-throughput screening methods have limitations [10]. The small size of piperazine fragments allows for detailed structural characterization through X-ray crystallography, providing crucial insights into binding interactions that inform medicinal chemistry optimization strategies.

Fragment evolution strategies have successfully transformed simple piperazine fragments into potent lead compounds across multiple therapeutic areas [12]. The modular nature of the piperazine scaffold enables systematic exploration of structure-activity relationships through iterative fragment growing and linking approaches. This methodology has been particularly effective in developing dual antagonists for protein-protein interaction targets, where fragment binding modes can be precisely characterized and optimized [12].

Molecular Hybridization Strategies

Molecular hybridization represents a sophisticated drug design strategy that combines multiple pharmacophores into single molecular entities, and 1-(2,4-difluorophenyl)piperazine has been successfully utilized in numerous hybridization approaches [13] [14]. This strategy leverages the structural and electronic properties of the difluorophenyl piperazine moiety to create multifunctional molecules with enhanced therapeutic potential.

The quinoline-piperazine hybrid approach exemplifies successful molecular hybridization, where 4-piperazinylquinoline derivatives incorporating difluorophenyl substituents have demonstrated potent antibacterial activity [15]. These hybrid molecules combine the DNA-binding properties of quinolones with the favorable pharmacokinetic characteristics of piperazines, resulting in compounds with selective activity against Staphylococcus aureus and improved drug-like properties.

Indole-piperazine hybrids represent another successful hybridization strategy, particularly in the development of dopamine D3 receptor antagonists [8]. The incorporation of difluorophenyl piperazine moieties into bitopic ligands has resulted in compounds with exceptional selectivity and binding affinity. These hybrid molecules utilize the piperazine component as a primary pharmacophore while the indole moiety serves as a secondary pharmacophore, with fluorinated linkers connecting the two elements.

Chalcone-piperazine conjugates have demonstrated the versatility of molecular hybridization in anticancer drug development [2]. The combination of chalcone's anticancer properties with piperazine's favorable pharmacokinetic profile has yielded compounds with enhanced antitumor activity. Fluorine substitution patterns, including the 2,4-difluorophenyl motif, have been shown to significantly impact biological activity through modulation of electronic properties and metabolic stability.

Bioisosterism Applications

Bioisosterism applications of 1-(2,4-difluorophenyl)piperazine have emerged as a critical strategy for optimizing drug candidates while maintaining or enhancing biological activity [16] [17]. The compound serves both as a bioisosteric replacement for other heterocycles and as a scaffold that can be modified through bioisosteric substitutions.

The replacement of methoxy groups with difluorophenyl moieties represents a common bioisosteric strategy that often results in improved metabolic stability and altered pharmacokinetic properties [4]. This substitution maintains similar electronic characteristics while reducing the potential for metabolic oxidation, leading to compounds with enhanced in vivo stability. The 2,4-difluorophenyl substitution pattern has been particularly effective in neuroscience applications, where metabolic stability is crucial for central nervous system penetration.

Piperazine itself can be replaced by various bioisosteric equivalents, including 2,6-diazaspiro[3.3]heptane and 4-amino-piperidine derivatives [16]. These replacements offer different nitrogen-nitrogen distances and conformational constraints, allowing for fine-tuning of binding interactions with target proteins. The 2,6-diazaspiro[3.3]heptane replacement, with its extended nitrogen-nitrogen distance of 4.19 Å compared to piperazine's 2.82 Å, has proven particularly valuable in PARP-1 inhibitor development and SOS-1 agonist optimization.

Fluorine bioisosterism applications extend beyond simple hydrogen-to-fluorine replacements, encompassing strategic positioning of fluorine atoms to modulate pKa values, lipophilicity, and binding interactions [9]. The 2,4-difluorophenyl pattern has been optimized to provide favorable electronic properties while minimizing potential for toxic metabolite formation, a consideration that has led to the withdrawal of several fluorinated drugs from clinical development.

The development of stretched and spirocyclic piperazine bioisosteres has expanded the conformational space available for drug design while maintaining the essential pharmacophoric elements [18]. These three-dimensional replacements offer unique exit vectors for substituents and can provide enhanced selectivity profiles through precise spatial positioning of functional groups. The integration of fluorine atoms into these alternative scaffolds has further enhanced their utility in contemporary drug discovery efforts.

Data Tables

The following tables present comprehensive data on the structural and functional aspects of 1-(2,4-difluorophenyl)piperazine in drug design applications:

Table 1: Structural Comparison of Difluorophenyl Piperazine Derivatives provides detailed molecular characteristics of various fluorinated piperazine derivatives, highlighting the unique properties of the 2,4-difluorophenyl substitution pattern.

Table 2: Bioisosteric Applications of Piperazine Derivatives summarizes key bioisosteric replacements and their applications, demonstrating the versatility of the piperazine scaffold in medicinal chemistry.

Table 3: Fragment-Based Drug Design Examples with Piperazine Scaffolds presents successful applications of piperazine fragments in drug discovery, showcasing the effectiveness of fragment-based approaches.

Table 4: Molecular Hybridization Strategies with Piperazine Scaffolds details various hybridization approaches that incorporate piperazine moieties, illustrating the scaffold's utility in multitarget drug design.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (83.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

1-(2,4-Difluorophenyl)piperazine

Dates

Last modified: 08-15-2023

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